molecular formula C6H10N4O B13163172 1-(1-Methyl-1H-1,2,4-triazol-5-yl)-2-(methylamino)ethan-1-one

1-(1-Methyl-1H-1,2,4-triazol-5-yl)-2-(methylamino)ethan-1-one

Cat. No.: B13163172
M. Wt: 154.17 g/mol
InChI Key: GAXYZKAMRAIECP-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-1,2,4-triazol-5-yl)-2-(methylamino)ethan-1-one is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)-2-(methylamino)ethan-1-one typically involves the reaction of 1-methyl-1H-1,2,4-triazole with a suitable methylating agent, followed by the introduction of the ethanone moiety. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions in reactors, where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-1H-1,2,4-triazol-5-yl)-2-(methylamino)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives.

Scientific Research Applications

1-(1-Methyl-1H-1,2,4-triazol-5-yl)-2-(methylamino)ethan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)-2-(methylamino)ethan-1-one involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit key enzymes or proteins involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of the cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazole: The parent compound of the triazole family.

    1-Methyl-1H-1,2,4-triazole: A methylated derivative of 1H-1,2,4-triazole.

    2-(Methylamino)ethan-1-one: A related compound with a similar ethanone moiety.

Uniqueness

1-(1-Methyl-1H-1,2,4-triazol-5-yl)-2-(methylamino)ethan-1-one is unique due to its specific combination of the triazole ring and the methylaminoethanone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

2-(methylamino)-1-(2-methyl-1,2,4-triazol-3-yl)ethanone

InChI

InChI=1S/C6H10N4O/c1-7-3-5(11)6-8-4-9-10(6)2/h4,7H,3H2,1-2H3

InChI Key

GAXYZKAMRAIECP-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)C1=NC=NN1C

Origin of Product

United States

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